[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate
Description
The compound [[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate (hereafter referred to as Compound A) is a complex azo dye derivative. Its molecular formula is C₂₀H₂₁BrN₆O₈, with an exact mass of 552.06 g/mol . Key structural features include:
- A central azo (-N=N-) group linking aromatic rings.
- Bromo (Br) and nitro (NO₂) substituents on the phenyl ring, enhancing electron-withdrawing effects.
- An ethoxy (-OCH₂CH₃) group and acetylamino (-NHCOCH₃) moiety for solubility modulation.
- Diethylene dibutyrate esters, contributing to hydrophobicity .
Compound A is likely used in textile dyeing or specialty coatings due to its stability and colorfastness.
Properties
CAS No. |
21615-32-7 |
|---|---|
Molecular Formula |
C28H35BrN6O10 |
Molecular Weight |
695.5 g/mol |
IUPAC Name |
2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-(2-butanoyloxyethyl)-2-ethoxyanilino]ethyl butanoate |
InChI |
InChI=1S/C28H35BrN6O10/c1-5-8-26(37)44-12-10-33(11-13-45-27(38)9-6-2)23-16-21(30-18(4)36)22(17-25(23)43-7-3)31-32-28-20(29)14-19(34(39)40)15-24(28)35(41)42/h14-17H,5-13H2,1-4H3,(H,30,36) |
InChI Key |
VJADXSDIUFPTKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCN(CCOC(=O)CCC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate involves multiple steps, starting with the preparation of the azo compound. The key steps include:
Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-acetylamino-2-ethoxyaniline to form the azo compound.
Esterification: The final step involves the esterification of the azo compound with butyric acid to form the dibutyrate ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in a controlled environment to ensure high purity and yield. The process is carried out in cleanroom conditions to prevent contamination, and the reactions are monitored closely to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly used.
Major Products
Oxidation: Products vary based on the oxidizing agent but can include nitro compounds and carboxylic acids.
Reduction: Amines are the primary products of reduction reactions.
Substitution: The major products depend on the nucleophile used but can include substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reactions, making it valuable for creating new compounds .
Biology and Medicine
In biological and medical research, the compound is studied for its potential use in drug development. Its ability to undergo specific reactions makes it a candidate for creating targeted therapies .
Industry
Industrially, the compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also used in the manufacture of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the ethoxy and butyrate groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
Structural Analogs and Modifications
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility :
- Stability: Bromo and nitro groups enhance UV stability but may decompose under heat, releasing NOx and Br− . Chloroacetate derivatives (93965-01-6) are less stable due to reactive Cl− .
Toxicological Profiles
- Mutagenicity: Disperse Blue 79 showed mutagenicity in hamster fibroblast assays at 50 mg/L .
- Decomposition Risks: All analogs release toxic NOx and halogens (Br−, Cl−) when heated, necessitating controlled industrial handling .
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